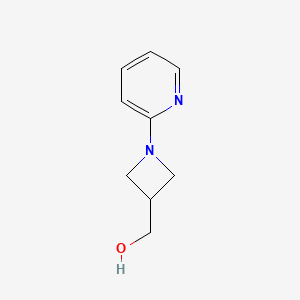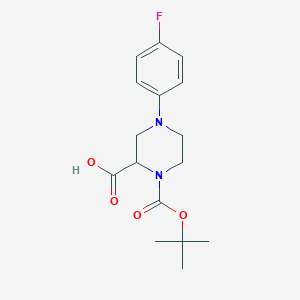
4-(4-Fluoro-phenyl)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester
Overview
Description
The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . It contains a fluoro-phenyl group, a piperazine ring, and a dicarboxylic acid tert-butyl ester group.
Synthesis Analysis
Tertiary butyl esters are often synthesized using flow microreactor systems, which are more efficient, versatile, and sustainable compared to batch processes . The synthesis of similar compounds often involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds .Molecular Structure Analysis
While specific structural data for this compound is not available, similar compounds often have complex structures that can be confirmed by techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse and depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely. They are often characterized by techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Scientific Research Applications
Synthesis and Characterization
4-(4-Fluoro-phenyl)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester and related compounds have been synthesized and characterized in various studies. For example, Sanjeevarayappa et al. (2015) synthesized and characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate using spectroscopic methods and X-ray diffraction studies, highlighting its potential for in vitro antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).
Biological Evaluation
Several studies have assessed the biological properties of derivatives of this compound. For instance, Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and evaluated their antibacterial and antifungal activities, revealing moderate activity against microorganisms (Kulkarni et al., 2016).
Potential for Anticorrosive Applications
A study by Praveen et al. (2021) explored the anticorrosive properties of novel heterocyclic compounds related to 4-(4-Fluoro-phenyl)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester for carbon steel in acidic environments. They found significant inhibition efficiency, suggesting its potential in corrosion prevention (Praveen et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4/c1-16(2,3)23-15(22)19-9-8-18(10-13(19)14(20)21)12-6-4-11(17)5-7-12/h4-7,13H,8-10H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPLFHVNHIHGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-phenyl)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



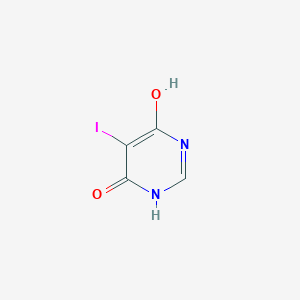
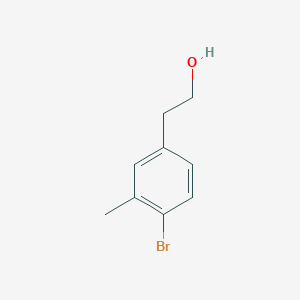
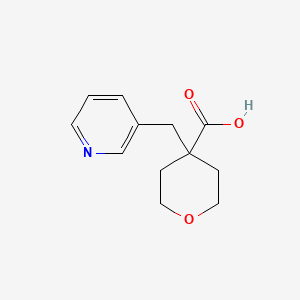
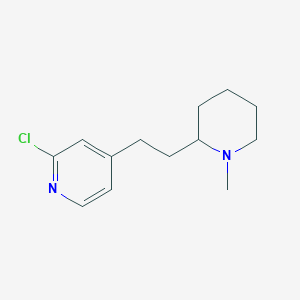
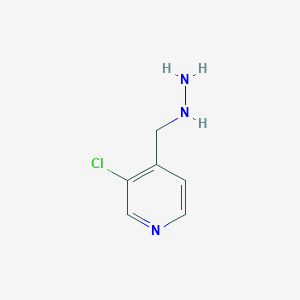
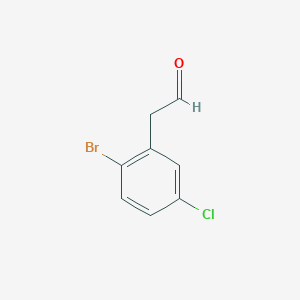
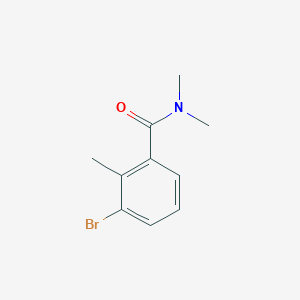
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid](/img/structure/B1400999.png)
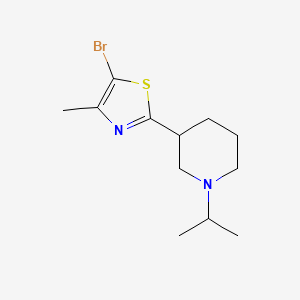
![N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine](/img/structure/B1401002.png)
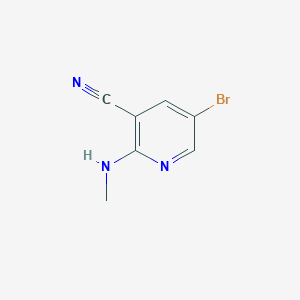
![[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1401005.png)
